REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1.[C:13]([C:14](=[O:15])[O-:16])(=[O:17])[O:18][CH2:19][CH3:20].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12]>>[c:2]1([C:13]([C:14](=[O:15])[OH:16])=[O:17])[cH:3][cH:4][n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Type
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product
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Smiles
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O=C(O)C(=O)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |